N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methylpropyl)ethanediamide
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Overview
Description
N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
- N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
- N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiourea
Uniqueness
N-(2-methylpropyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is unique due to its specific structural features, such as the presence of both an oxamide and a sulfonyl group. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-methylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-13-7-6-12-5-4-8-19(14(12)9-13)24(3,22)23/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVTMATJIIJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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